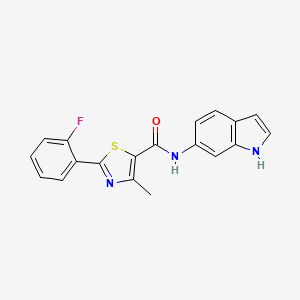![molecular formula C16H17NO6 B14957275 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine](/img/structure/B14957275.png)
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine typically involves the reaction of 7-methoxy-4-methylcoumarin with acetic anhydride and N-methylglycine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the acylation process . The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methylcoumarin: A precursor in the synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine.
N-methylglycine: Another precursor used in the synthesis.
Coumarin derivatives: Various coumarin derivatives exhibit similar biological activities, such as anticoagulant and antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its combination of a coumarin moiety with an N-methylglycine group enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-9-11-5-4-10(22-3)6-13(11)23-16(21)12(9)7-14(18)17(2)8-15(19)20/h4-6H,7-8H2,1-3H3,(H,19,20) |
InChI Key |
UDSYKAPNNUJZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957204.png)
![3-(3-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14957219.png)
![5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957220.png)
![N-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-chlorophenylalanine](/img/structure/B14957223.png)

![5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957237.png)
![N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B14957249.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14957252.png)
![N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-arginine](/img/structure/B14957254.png)
![butyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate](/img/structure/B14957255.png)

![2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B14957267.png)

